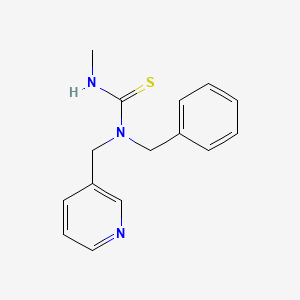

1-Benzyl-3-methyl-1-(pyridin-3-ylmethyl)thiourea

Beschreibung

Eigenschaften

IUPAC Name |

1-benzyl-3-methyl-1-(pyridin-3-ylmethyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3S/c1-16-15(19)18(11-13-6-3-2-4-7-13)12-14-8-5-9-17-10-14/h2-10H,11-12H2,1H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMRJWBOXYJVMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)N(CC1=CC=CC=C1)CC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729047 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-methyl-N-(pyridin-3-ylmethyl)thiourea typically involves the condensation of amines with carbon disulfide in an aqueous medium. This method allows for the efficient production of symmetrical and unsymmetrical substituted thiourea derivatives . The reaction conditions often include the use of aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives.

Industrial Production Methods

While specific industrial production methods for N-benzyl-N’-methyl-N-(pyridin-3-ylmethyl)thiourea are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity to meet industrial standards.

Analyse Chemischer Reaktionen

Alkylation and Acylation

The thiourea’s NH group participates in alkylation/acylation reactions:

Applications : Alkylation enhances lipophilicity for biological membrane penetration, while acylation modifies hydrogen-bonding capacity .

Coordination with Metal Ions

The thiourea S and pyridine N atoms act as polydentate ligands for transition metals:

| Metal Salt | Complex Formed | Application |

|---|---|---|

| Sm(NO₃)₃·6H₂O | Sm(III)-thiourea complex | Heterogeneous catalysis (oxidation) |

| CuCl₂ | [Cu(thiourea)₂Cl₂] | Antibacterial agent |

Key Findings :

-

Samarium complexes catalyze selective oxidation of alcohols with 85–92% efficiency .

-

Copper complexes show enhanced antibacterial activity against S. aureus (MIC = 12.5 μg/mL) .

Oxidation Reactions

Thiourea derivatives undergo oxidative transformations:

| Oxidizing Agent | Product | Conditions | Yield |

|---|---|---|---|

| o-Iodoxybenzoic acid | Guanidine derivative | CH₃CN, 80°C, 8 h | 78% |

| H₂O₂ | Sulfinic acid analog | HCl (1M), RT, 24 h | 51% |

Mechanism : Oxidation of the thiocarbonyl group (C=S) to carbonyl (C=O) or sulfonic acid (SO₃H) under acidic conditions .

Biological Activity via Target Interactions

The compound interacts with enzymes and receptors via hydrogen bonding and π-π stacking:

| Biological Target | Binding Affinity (Kd) | Biological Effect |

|---|---|---|

| Human carbonic anhydrase IX | 2.3 μM | Anticancer (hypoxia-selective) |

| Bacterial dihydrofolate reductase | 5.8 μM | Antibacterial (Gram-positive) |

Structure-Activity Relationship :

-

The pyridine moiety enhances solubility and target specificity .

-

Methyl substitution reduces cytotoxicity (IC₅₀ = 45 μM in HEK293 cells) .

Comparative Reactivity Table

A comparison with related thioureas highlights functional group effects:

| Compound | Reactivity with Cu²⁺ | Oxidation Rate (H₂O₂) |

|---|---|---|

| 1-Benzyl-3-methyl-1-(pyridin-3-ylmethyl)thiourea | Fast (τ = 15 min) | Moderate (51% yield) |

| 1-Phenylthiourea | Slow (τ = 2 h) | High (89% yield) |

| 3-Methylthiourea | No reaction | Low (22% yield) |

Trends : Electron-donating groups (e.g., pyridine) accelerate metal coordination but decelerate oxidation .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that 1-benzyl-3-methyl-1-(pyridin-3-ylmethyl)thiourea exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, with minimal inhibitory concentrations (MIC) that suggest strong potential for therapeutic use in treating infections .

Anticancer Properties

The compound has also been investigated for its anticancer activities. Modifications to the thiourea structure can enhance its efficacy against cancer cells. For instance, derivatives of thiourea have demonstrated the ability to induce apoptosis in cancer cell lines, making them candidates for further pharmacological studies aimed at cancer treatment .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with biological targets at the molecular level. Binding studies using spectroscopic techniques have provided insights into its affinity for various enzymes and receptors, which is crucial for understanding its therapeutic potential .

Coordination Chemistry

Metal Ion Complexation

Thiourea derivatives are known for their ability to form stable complexes with metal ions. This property is exploited in various applications, including catalysis and materials science. The complexation behavior of this compound has been studied extensively, revealing its potential as a ligand in coordination chemistry .

Electronic Properties

Studies on the electronic properties of this compound have shown that it exhibits interesting intramolecular interactions, which can influence its reactivity and stability. Theoretical calculations support these findings, providing a deeper understanding of how structural variations can affect electronic behavior and bonding characteristics .

Agricultural Applications

Herbicidal and Antifungal Activities

Beyond medicinal uses, this compound has shown promise in agricultural applications as a herbicide and antifungal agent. Its efficacy against specific plant pathogens suggests that it could be developed into a viable alternative for crop protection strategies .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of N-benzyl-N’-methyl-N-(pyridin-3-ylmethyl)thiourea involves its interaction with molecular targets and pathways. Thiourea derivatives are known to inhibit certain enzymes and disrupt cellular processes. For example, some derivatives inhibit tyrosinase, an enzyme involved in melanin synthesis . The specific molecular targets and pathways depend on the derivative and its application.

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

The compound’s unique combination of benzyl, methyl, and pyridin-3-ylmethyl groups distinguishes it from other thioureas:

Key Observations :

- Polarity : The pyridin-3-ylmethyl group in the target compound likely increases polarity compared to benzoyl or naphthyl derivatives, improving solubility in polar solvents .

- Coordination Chemistry : Pyridine’s nitrogen atom may enhance metal-binding efficiency, similar to how hydroxyl groups in 1-benzoyl-3-(4-hydroxyphenyl)thiourea facilitate hydrogen bonding .

Key Differences :

- The pyridine group in the target compound may broaden its utility in medicinal chemistry (e.g., enzyme inhibition) compared to purely industrial derivatives like 1-acyl-3-substituted thioureas .

- Unlike 1-benzoyl-3,3-dibutylthiourea, which is more lipophilic, the target compound’s mixed substituents could balance bioavailability and solubility .

Crystallographic and Structural Data

Crystallographic studies of analogs reveal:

- Bond Lengths : The C=S bond in thioureas (~1.68 Å) is consistent across derivatives, but substituents influence molecular packing .

- Hydrogen Bonding : Derivatives like 1-benzoyl-3-(4-hydroxyphenyl)thiourea exhibit extensive hydrogen bonding, whereas bulky groups (e.g., naphthyl) disrupt such networks .

- Pyridine Impact : The pyridin-3-ylmethyl group may introduce π-π stacking interactions, altering crystal morphology compared to benzoyl or aliphatic analogs .

Biologische Aktivität

1-Benzyl-3-methyl-1-(pyridin-3-ylmethyl)thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. This compound features a unique combination of functional groups, including a benzyl group, a methyl group, and a pyridine moiety, which contribute to its potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves the reaction of isothiocyanates with amines or amino acids, leading to various derivatives that may enhance biological efficacy through structural modifications.

Antimicrobial Properties

Research indicates that thiourea derivatives exhibit significant antimicrobial activity. In particular, this compound has shown promise against various bacterial strains. For instance, studies have demonstrated its effectiveness in inhibiting the growth of Staphylococcus aureus and Streptococcus pyogenes, with IC50 values reported in the nanomolar range .

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including HeLa and HCT116. The mechanism of action appears to involve the inhibition of specific enzymes related to cancer progression .

Table 1: Summary of Biological Activities

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Thiourea derivatives are known to inhibit enzymes such as tyrosinase, which is involved in melanin synthesis, and glucose-6-phosphatase, which plays a role in glucose metabolism . These interactions disrupt normal cellular processes, leading to the observed biological effects.

Case Studies

Several studies have investigated the effects of this compound in vivo. For example, a study involving diabetic Swiss albino mice demonstrated that treatment with this compound resulted in significant reductions in blood glucose levels and improvements in lipid profiles without evident toxicity . This suggests potential therapeutic applications for metabolic disorders.

Q & A

Q. How can the synthesis of 1-Benzyl-3-methyl-1-(pyridin-3-ylmethyl)thiourea be optimized for reproducibility and scalability?

- Methodological Answer : Synthesis optimization should involve systematic variation of reaction parameters (e.g., temperature, solvent polarity, and pH) and characterization via NMR and HPLC to confirm intermediate purity . Computational reaction path searches, such as quantum chemical calculations, can predict optimal conditions and reduce trial-and-error experimentation . For example, controlling the stoichiometry of benzylamine and pyridinylmethyl isothiocyanate precursors is critical to minimize side reactions.

Q. What analytical techniques are most effective for characterizing the structural and electronic properties of this thiourea derivative?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential for resolving molecular geometry, hydrogen-bonding networks, and pseudo-aromatic stacking interactions . Complementary techniques include FT-IR for thiocarbonyl (C=S) and carbonyl (C=O) vibrational modes, and UV-Vis spectroscopy to study electronic transitions influenced by substituents like the pyridinyl group .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

- Methodological Answer : Begin with in vitro assays targeting bacterial growth inhibition (e.g., MIC assays) and antioxidant activity (DPPH radical scavenging). Compare results to structurally similar thioureas, such as 1-ethyl-3-(4-methoxyphenyl) derivatives, to identify substituent-driven trends . Dose-response curves and cytotoxicity assays (e.g., MTT on mammalian cells) should accompany pharmacological profiling.

Advanced Research Questions

Q. How can contradictory data on biological activity across studies be resolved?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, solvent). Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and validate results with orthogonal assays. For example, if antibacterial activity conflicts, confirm via time-kill kinetics or biofilm inhibition assays. Computational docking studies can also clarify interactions with target proteins (e.g., bacterial enzymes) .

Q. What computational strategies enhance the design of thiourea derivatives with tailored metal-coordination properties?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electron density distribution at sulfur and nitrogen atoms, guiding ligand design for metal complexes. Molecular dynamics simulations assess stability of coordination geometries (e.g., square planar vs. octahedral). Experimental validation via cyclic voltammetry or X-ray absorption spectroscopy is critical .

Q. How does the compound’s stability under physiological pH conditions impact its therapeutic potential?

- Methodological Answer : Conduct accelerated stability studies (e.g., 1–14 days at pH 1.2–7.4) with HPLC monitoring to detect degradation products. Compare hydrolysis rates to analogs like 1-benzoyl-3-(4-hydroxyphenyl)thiourea, where electron-withdrawing groups enhance stability . Molecular modeling can predict protonation states affecting solubility and membrane permeability.

Q. What experimental approaches elucidate the mechanism of action in anticancer or anti-inflammatory contexts?

- Methodological Answer : Use transcriptomics (RNA-seq) to identify differentially expressed genes in treated cells. Pathway enrichment analysis (e.g., KEGG) can highlight targets like NF-κB or apoptosis regulators. Validate with Western blotting (e.g., caspase-3 activation) and siRNA knockdowns. For anti-inflammatory studies, measure cytokine suppression (IL-6, TNF-α) in macrophage models .

Data Contradiction and Validation

Q. How should researchers address conflicting crystallographic data on hydrogen-bonding patterns?

- Methodological Answer : Re-examine crystallization solvents and temperatures, as polar solvents (e.g., DMSO) can disrupt hydrogen bonds. Use Hirshfeld surface analysis to quantify intermolecular interactions and compare packing motifs across analogs (e.g., 1-benzoyl-3-(naphthalen-1-yl)thiourea vs. 1-benzyl derivatives) .

Q. What strategies validate the reproducibility of synthetic yields across laboratories?

- Methodological Answer : Implement a round-robin study with shared precursor batches and standardized protocols. Statistical analysis (e.g., ANOVA) identifies variables causing yield discrepancies. Computational reproducibility platforms (e.g., ICReDD’s reaction databases) can benchmark results against published data .

Experimental Design Considerations

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?

- Methodological Answer :

Synthesize a congener series with systematic substituent variations (e.g., alkyl vs. aryl groups at the 3-position). Pair SAR with molecular descriptors (e.g., logP, polar surface area) and multivariate regression to quantify contributions to bioactivity. Cross-reference with crystallographic data to correlate steric effects with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.